molecular formula C19H22N4O5S B2540490 2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034418-19-2

2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2540490
CAS No.: 2034418-19-2
M. Wt: 418.47
InChI Key: MNZALPIIQLSSPU-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, which are structurally related to the compound , has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their structural properties and antioxidant activity. The study demonstrates the impact of hydrogen bonding on self-assembly processes and highlights the significant antioxidant activity of the ligands and their complexes, which could be explored for potential applications in managing oxidative stress-related conditions (Chkirate et al., 2019).

Synthesis and Crystal Structure Analysis

Another research focus is on the synthesis and crystal structure analysis of compounds bearing furan and pyrazole units. Such studies are crucial for understanding the molecular geometry and potential reactivity of these compounds. For instance, the synthesis and structural characterization of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide have provided insights into the intramolecular hydrogen bonding and weak interactions that could influence the compound's reactivity and potential biological activity (Hu Jingqian et al., 2016).

Computational Studies and Chemical Reactivity

Further, computational studies on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound with some structural similarities, have been conducted to predict sites and nature of interactions, indicating potential for forming heterocyclic compounds such as oxiranes, oxazoles, and pyridines. These studies provide a basis for exploring the reactivity and possible applications of similar compounds in synthetic organic chemistry (Singh et al., 2014).

Synthesis of Sulfonamide Derivatives

Moreover, the synthesis of sulfonamide derivatives of phenoxyacetamide showcases the chemical versatility and potential for creating a wide range of compounds with diverse biological activities. This research underscores the utility of such compounds in developing novel pharmaceuticals or materials with tailored properties (Cremlyn & Pannell, 1978).

Properties

IUPAC Name

2-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-13-19(17-4-3-11-27-17)14(2)23(22-13)10-9-21-29(25,26)16-7-5-15(6-8-16)28-12-18(20)24/h3-8,11,21H,9-10,12H2,1-2H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZALPIIQLSSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.